N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Description
Molecular Structure Analysis
The molecule’s structure is likely to be planar due to the presence of the conjugated ring systems. The fluorine atom on the benzyl group is highly electronegative, which could create a polar region on the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the thioacetamide group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar fluorobenzyl group and the polarizability of the sulfur atom in the thioacetamide group .Scientific Research Applications
Heterocyclic Synthesis and Insecticidal Potential
The compound N-(4-fluorobenzyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is part of a broader class of heterocyclic compounds which have been synthesized and assessed for various applications, including their potential as insecticidal agents. For instance, Fadda et al. (2017) utilized a related compound as a precursor in the synthesis of a diverse array of heterocycles, such as pyrrole, pyridine, and benzo[d]imidazole derivatives. The synthesized compounds were examined for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these compounds in agricultural pest control applications (Fadda et al., 2017).
Anticancer Research and PI3K Inhibition
In the realm of medicinal chemistry and anticancer research, modifications of compounds structurally similar to N-(4-fluorobenzyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been explored. Wang et al. (2015) delved into the modification of a structurally analogous compound by replacing the acetamide group with alkylurea. The resultant derivatives exhibited notable antiproliferative activities in vitro against human cancer cell lines and showed reduced acute oral toxicity, indicating the therapeutic potential of these compounds in cancer treatment. Notably, these compounds demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), marking them as promising candidates for anticancer agents with low toxicity (Wang et al., 2015).
Anticonvulsant Activity
Compounds related to N-(4-fluorobenzyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have also been synthesized and evaluated for their anticonvulsant activity. Kelley et al. (1995) synthesized analogues of a fluorobenzyl compound and tested them for anticonvulsant activity, revealing that certain analogues were effective against maximal electroshock-induced seizures in rodents. This highlights the potential of these compounds in the development of new treatments for seizure disorders (Kelley et al., 1995).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-15-3-1-13(2-4-15)11-22-17(27)12-28-18-6-5-16-23-24-19(26(16)25-18)14-7-9-21-10-8-14/h1-10H,11-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWZCXHXUVKSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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